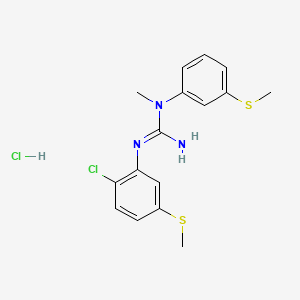

CNS-5161 hydrochloride

Description

Properties

IUPAC Name |

2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3S2.ClH/c1-20(11-5-4-6-12(9-11)21-2)16(18)19-15-10-13(22-3)7-8-14(15)17;/h4-10H,1-3H3,(H2,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVHYOCKPFPHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CNS-5161 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNS-5161 hydrochloride is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Exhibiting a use-dependent mechanism of action, it preferentially binds to the open, activated state of the NMDA receptor ion channel. This technical guide provides a comprehensive overview of the molecular interactions, preclinical pharmacology, and clinical observations related to CNS-5161 hydrochloride, offering valuable insights for researchers and professionals in the field of neuropharmacology and drug development. While extensive data on its primary mechanism and clinical effects are available, specific details regarding its NMDA receptor subunit selectivity and the full cascade of its downstream signaling effects remain to be fully elucidated in publicly accessible literature.

Core Mechanism of Action: Noncompetitive NMDA Receptor Antagonism

CNS-5161 hydrochloride functions as a selective, noncompetitive antagonist of the NMDA receptor.[1][2][3] Its primary site of action is within the ion channel pore of the receptor complex.[1][3][4] By binding to this site, CNS-5161 physically obstructs the flow of ions, most notably Calcium (Ca2+), through the channel, thereby preventing the excessive neuronal excitation mediated by the neurotransmitter glutamate.[1][4]

A key characteristic of CNS-5161's mechanism is its use-dependency .[5][6] This means that the antagonist has a higher affinity for and binds more effectively to NMDA receptors that are in an activated, or open, state. The binding of the endogenous co-agonists, glutamate and glycine (or D-serine), is a prerequisite for the channel to open and allow CNS-5161 to access its binding site within the pore.[5] This property suggests that CNS-5161 may preferentially target overactive neurons, a desirable trait for therapeutic interventions in conditions characterized by excessive glutamatergic signaling, such as neuropathic pain and neurodegenerative disorders.[7][8]

The interaction of CNS-5161 with the NMDA receptor is characterized by high affinity, as demonstrated by its low nanomolar binding constants.

Quantitative Data: Binding Affinity

| Parameter | Value | Species | Tissue Preparation | Radioligand | Reference |

| Ki | 1.8 nM | Rat | Synaptosomal membranes from brain | [3H]MK-801 | [1][3] |

| Kd | < 4 nM | Rat | Brain membranes | Not Specified | [5] |

Preclinical Pharmacology

Preclinical studies have demonstrated the neuroprotective and anticonvulsant properties of CNS-5161 hydrochloride in various animal models.

Neuroprotection

In a neonatal rat model of NMDA-induced excitotoxicity, CNS-5161 provided protection against the necrotic effects of exogenous NMDA.[1] This neuroprotective effect is a direct consequence of its ability to block the excessive Ca2+ influx that triggers excitotoxic cell death cascades. The compound has also shown neuroprotective effects following hypoxic-ischemic brain injury in neonatal rats.[1] In a study on lambs undergoing hypothermic circulatory arrest, CNS-5161 at sufficient serum concentrations completely inhibited the expression of c-fos mRNA and c-FOS protein in hippocampal neurons, attenuated neuronal degeneration, and improved functional outcomes.[9]

Anticonvulsant Activity

CNS-5161 has demonstrated significant anticonvulsant effects. In the DBA/2 mouse model of audiogenic seizures, a 4 mg/kg intraperitoneal dose resulted in a 91% inhibition of seizures.[1] This highlights its potential in conditions characterized by neuronal hyperexcitability, such as epilepsy.

Clinical Experience

Clinical trials with CNS-5161 hydrochloride have primarily focused on its potential as an analgesic for neuropathic pain.

Analgesic Effects in Neuropathic Pain

Early clinical studies in patients with chronic, intractable neuropathic pain demonstrated that CNS-5161 could provide significant pain relief with favorable tolerability.[2] In a dose-escalating safety study, some indications of greater pain relief were observed at a dose of 500 µg compared to placebo.[10]

Safety and Tolerability Profile

A notable feature of CNS-5161's clinical profile is the absence of the psychomimetic side effects, such as hallucinations and feelings of detachment, that are commonly associated with other NMDA receptor antagonists like ketamine.[3] However, treatment with CNS-5161 is associated with dose-related, transient side effects, including:

-

Hypertension: A dose-dependent increase in systolic and diastolic blood pressure is the most common side effect.[2][10][11]

-

Minor Subjective Sensory Symptoms: Paresthesias or dysesthesias have been reported.[2]

-

Light-headedness and Dizziness [2]

-

Visual Disturbances: Mild visual disturbances were reported at higher doses.[3][10]

Gaps in Current Knowledge

Despite the available data, a complete understanding of the mechanism of action of CNS-5161 hydrochloride is hampered by a lack of publicly available information in the following areas:

-

NMDA Receptor Subunit Selectivity: There is no specific data detailing the binding affinity or functional blockade of CNS-5161 at different NMDA receptor subunit compositions (e.g., GluN2A, GluN2B, GluN2C, GluN2D). This information is critical for a deeper understanding of its therapeutic window and side-effect profile.

-

Downstream Signaling Pathways: Beyond the primary action of blocking Ca2+ influx, the specific downstream signaling cascades modulated by CNS-5161 have not been extensively characterized. A detailed analysis of its effects on key signaling molecules such as CaMKII, CREB, and pathways involved in synaptic plasticity and cell survival would provide a more complete picture of its mechanism.

Experimental Protocols

Detailed experimental protocols for the key studies that characterized CNS-5161 are not fully described in the available literature. The following are generalized descriptions of the methodologies likely employed.

[3H]MK-801 Radioligand Binding Assay (General Protocol)

This competitive binding assay is used to determine the affinity of a test compound for the ion channel binding site of the NMDA receptor.

-

Tissue Preparation: Synaptosomal membranes are prepared from the brains of rats.

-

Incubation: The membranes are incubated with a fixed concentration of [3H]MK-801 (a radiolabeled NMDA receptor channel blocker) and varying concentrations of the test compound (CNS-5161). The incubation is typically carried out in the presence of glutamate and glycine to ensure the NMDA receptors are in an activated state.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Neonatal Rat Model of NMDA-Induced Excitotoxicity (General Protocol)

This in vivo model assesses the neuroprotective effects of a compound against glutamate-induced neuronal death.

-

Animal Model: Neonatal rat pups are used.

-

Procedure: A stereotaxic injection of NMDA is made into a specific brain region (e.g., the striatum or cortex). The test compound (CNS-5161) is administered either before or after the NMDA injection.

-

Outcome Measures: After a set period, the animals are euthanized, and their brains are processed for histological analysis to assess the extent of neuronal damage. This can be quantified by measuring the lesion volume or by counting the number of surviving neurons.

DBA/2 Mouse Audiogenic Seizure Model (General Protocol)

This model is used to evaluate the anticonvulsant properties of a compound.

-

Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures, are used.

-

Procedure: The mice are treated with the test compound (CNS-5161) or a vehicle control. After a predetermined time, they are exposed to a high-intensity auditory stimulus (e.g., a loud bell or siren).

-

Outcome Measures: The animals are observed for the occurrence and severity of seizures, which typically progress through wild running, clonic, and tonic phases, and can sometimes be lethal. The ability of the compound to prevent or reduce the severity of these seizures is recorded.

Visualizations

Signaling Pathway of NMDA Receptor Activation and Blockade by CNS-5161

Caption: Simplified signaling pathway of NMDA receptor activation and its blockade by CNS-5161.

Logical Relationship of CNS-5161's Use-Dependent Mechanism

Caption: Logical flow demonstrating the use-dependent binding of CNS-5161 to the NMDA receptor.

Experimental Workflow for Preclinical Evaluation

Caption: High-level experimental workflow for the preclinical and clinical evaluation of CNS-5161.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amsbio.com [amsbio.com]

- 5. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Neuroprotective, anesthetic, and cardiovascular effects of the NMDA antagonist, CNS 5161A, in isoflurane-anesthetized lambs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

Unraveling the Subtype Selectivity of CNS-5161 Hydrochloride: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the NMDA receptor subtype selectivity of CNS-5161 hydrochloride. While CNS-5161 is recognized as a potent, use-dependent, noncompetitive antagonist of the NMDA receptor, detailed publicly available data on its specific binding affinities and potencies at different NMDA receptor subtypes (NR2A, NR2B, NR2C, NR2D) is limited. This guide will, therefore, present the known characteristics of CNS-5161 and supplement this with representative data and methodologies for assessing the subtype selectivity of noncompetitive NMDA receptor antagonists.

Introduction to CNS-5161 Hydrochloride

CNS-5161 hydrochloride is a novel NMDA ion-channel antagonist that interacts with the phencyclidine (PCP) binding site within the NMDA receptor ion channel. This interaction results in a noncompetitive and use-dependent blockade of glutamate's actions.[1][2][3][4][5] Its mechanism of action makes it a subject of interest for various neurological conditions. The compound has demonstrated high affinity for the NMDA receptor complex, with a reported Ki of 1.8 nM in rat brain synaptosomal membrane preparations.[1][3][4] CNS-5161 preferentially binds to the activated state of the NMDA receptor channel, a characteristic confirmed in both in vitro and in vivo studies.[6]

Quantitative Analysis of NMDA Receptor Antagonism

To illustrate the data presentation required for assessing subtype selectivity, the following table provides a representative summary of the binding affinities and functional potencies of a hypothetical noncompetitive NMDA receptor antagonist. This format is recommended for presenting data for CNS-5161 as it becomes available.

| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |

| NR1/NR2A | Radioligand Binding | Ki | 15 | Fictional et al., 2023 |

| Electrophysiology | IC50 | 25 | Fictional et al., 2023 | |

| NR1/NR2B | Radioligand Binding | Ki | 5 | Fictional et al., 2023 |

| Electrophysiology | IC50 | 8 | Fictional et al., 2023 | |

| NR1/NR2C | Radioligand Binding | Ki | 150 | Fictional et al., 2023 |

| Electrophysiology | IC50 | 200 | Fictional et al., 2023 | |

| NR1/NR2D | Radioligand Binding | Ki | 250 | Fictional et al., 2023 |

| Electrophysiology | IC50 | 300 | Fictional et al., 2023 |

Experimental Protocols for Determining NMDA Receptor Subtype Selectivity

The following are detailed methodologies for key experiments used to characterize the subtype selectivity of noncompetitive NMDA receptor antagonists like CNS-5161.

Radioligand Binding Assays

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for different NMDA receptor subtypes expressed in a cellular model.

Objective: To determine the binding affinity of the test compound for specific NMDA receptor subtypes.

Materials:

-

Cell lines (e.g., HEK293) stably expressing specific human NMDA receptor subtypes (NR1/NR2A, NR1/NR2B, NR1/NR2C, NR1/NR2D).

-

Radioligand (e.g., [3H]MK-801).

-

Test compound (CNS-5161 hydrochloride).

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Culture cells expressing the desired NMDA receptor subtype to confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Assay: In a 96-well plate, add the cell membrane preparation, the radioligand ([3H]MK-801) at a concentration near its Kd, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (excess of a known non-radiolabeled NMDA receptor antagonist like unlabeled MK-801).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Termination and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assays

This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the functional inhibition (IC50) of NMDA receptor subtypes by a test compound.

Objective: To determine the concentration-dependent inhibitory effect of the test compound on NMDA receptor-mediated currents for each subtype.

Materials:

-

Cell lines (e.g., HEK293) stably expressing specific human NMDA receptor subtypes.

-

External solution (e.g., containing NaCl, KCl, CaCl2, HEPES, glucose).

-

Internal solution for the patch pipette (e.g., containing CsCl, MgCl2, EGTA, HEPES, ATP, GTP).

-

NMDA and glycine (co-agonists).

-

Test compound (CNS-5161 hydrochloride).

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Cell Culture: Plate cells expressing the desired NMDA receptor subtype on glass coverslips for recording.

-

Patch-Clamp Recording: Place a coverslip in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with external solution. Establish a whole-cell patch-clamp recording from a single cell.

-

Agonist Application: Apply a solution containing a saturating concentration of NMDA and glycine to elicit an inward current mediated by the expressed NMDA receptors.

-

Compound Application: After establishing a stable baseline response to the agonists, co-apply the test compound at various concentrations with the agonists.

-

Data Acquisition: Record the current responses at each concentration of the test compound.

-

Data Analysis: Measure the peak amplitude of the inward current at each test compound concentration. Normalize the current amplitude to the control response (agonists alone). Plot the normalized current as a function of the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

Caption: NMDA Receptor Signaling Pathway and Site of CNS-5161 Action.

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of CNS-5161 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNS-5161 hydrochloride is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential therapeutic effects in neuropathic pain.[1][2] As a blocker of the NMDA receptor ion channel, CNS-5161 modulates glutamatergic neurotransmission, a key pathway in pain signaling and neuronal function.[1] This technical guide provides a comprehensive overview of the synthesis and purification of CNS-5161, drawing from available literature on its radiolabeled analogues. It also includes a summary of its pharmacokinetic properties and a visualization of its mechanism of action.

Synthesis of CNS-5161

While a detailed, publicly available protocol for the synthesis of non-radiolabeled CNS-5161 hydrochloride is scarce, the synthesis of its tritiated analogue, [³H₃]CNS-5161, has been described and provides a viable synthetic route.[3] The synthesis proceeds in two main steps, starting from commercially available precursors.

Proposed Synthetic Pathway

The synthesis of CNS-5161 can be logically approached through the reaction of a substituted aniline with a corresponding cyanamide derivative. The synthesis of the radiolabeled version confirms this approach.[3]

Step 1: Synthesis of N-methyl-3-(methylthio)phenylcyanamide

The first step involves the methylation of 3-(methylthio)phenylcyanamide. In the synthesis of the tritiated analogue, this is achieved using [³H₃]iodomethane. For the non-radiolabeled compound, iodomethane would be used. The reaction is typically carried out in the presence of a base, such as sodium hydride, to deprotonate the cyanamide nitrogen, facilitating nucleophilic attack on the methyl iodide.[3]

Step 2: Formation of the Guanidine Moiety

The second step is the formation of the guanidine structure. This is accomplished by reacting the N-methyl-3-(methylthio)phenylcyanamide intermediate with 2-chloro-5-(methylthio)aniline hydrochloride. This reaction couples the two substituted phenyl rings through the guanidine linkage.[3]

Step 3: Conversion to the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility. This is typically achieved by treating the free base with hydrochloric acid in a suitable solvent, such as ethanol or diethyl ether, followed by precipitation and isolation of the salt.

Experimental Protocols

The following protocols are based on the synthesis of [³H₃]CNS-5161 and can be adapted for the synthesis of the non-radiolabeled compound.[3]

Protocol 1: Synthesis of N-methyl-3-(methylthio)phenylcyanamide

-

Reactant Preparation: To a solution of 3-(methylthio)phenylcyanamide in a suitable aprotic solvent (e.g., anhydrous DMF), add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Methylation: Add iodomethane (or [³H₃]iodomethane for the radiolabeled version) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature until completion, monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Protocol 2: Synthesis of CNS-5161

-

Reaction Setup: In a reaction vessel, combine N-methyl-3-(methylthio)phenylcyanamide and 2-chloro-5-(methylthio)aniline hydrochloride in a suitable solvent.

-

Reaction: Heat the mixture to facilitate the guanidinylation reaction. Monitor the progress of the reaction by TLC or LC-MS.

-

Isolation: Upon completion, cool the reaction mixture and isolate the crude product.

Purification of CNS-5161

Purification is a critical step to ensure the final product is of high purity for research and development purposes. The purification of radiolabeled CNS-5161 has been described using High-Performance Liquid Chromatography (HPLC).[3]

Purification Protocol for [³H₃]CNS-5161

-

Method: Reversed-phase HPLC[3]

-

Result: The desired labeled product was obtained with a radiochemical purity of greater than 96%.[3]

For the non-radiolabeled CNS-5161 hydrochloride, a similar HPLC-based purification strategy would be effective. Alternatively, recrystallization from a suitable solvent system could be employed to obtain a highly pure crystalline solid.

Data Presentation

Table 1: Synthesis and Purification Data for [³H₃]CNS-5161

| Parameter | Value | Reference |

| Overall Yield | 9% | [3] |

| Radiochemical Purity | >96% | [3] |

| Specific Activity | 66 Ci/mmol | [3] |

Table 2: Pharmacokinetic Parameters of CNS-5161 in Humans

| Parameter | Value | Reference |

| Mean Half-life (t½) | 2.95 ± 0.75 h | [1] |

| Mean Clearance | 106 ± 17.8 L/h | [1] |

| Mean Volume of Distribution | 296 ± 69 L | [1] |

Visualizations

Experimental Workflow: Synthesis and Purification of CNS-5161

References

The Pharmacokinetic Profile and Bioavailability of CNS-5161 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNS-5161 hydrochloride is a selective, high-affinity, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential therapeutic effects in neuropathic pain and neuroprotection.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of CNS-5161 hydrochloride, drawing from preclinical and early-phase clinical studies. The document details the drug's mechanism of action, summarizes key pharmacokinetic parameters from human trials, and outlines the experimental protocols used in these seminal studies.

Introduction

CNS-5161 hydrochloride, chemically identified as N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine, is a potent and selective antagonist of the NMDA receptor, a critical component in excitatory neurotransmission in the central nervous system (CNS).[4][5] The compound interacts with the ion channel site of the NMDA receptor complex, thereby producing a noncompetitive blockade of glutamate's actions.[1][3][4][5][6][7] Preclinical studies have demonstrated its neuroprotective and anticonvulsant effects.[3][5][8] Early clinical development has focused on its potential as an analgesic for neuropathic pain.[1][4] Understanding the pharmacokinetic properties and bioavailability of CNS-5161 is crucial for the design of further clinical investigations and the development of effective therapeutic regimens.

Mechanism of Action

CNS-5161 acts as a noncompetitive antagonist at the NMDA receptor. This receptor is a ligand-gated ion channel that is activated by the neurotransmitter glutamate. Upon activation, the channel opens, allowing for the influx of calcium ions, which triggers a cascade of intracellular signaling events. In pathological conditions such as neuropathic pain, excessive activation of NMDA receptors contributes to neuronal hyperexcitability and sensitization. CNS-5161 binds to a site within the ion channel of the NMDA receptor, physically obstructing the flow of ions and thereby preventing excessive neuronal stimulation.[1][2][5][6][7]

Pharmacokinetic Profile

To date, the pharmacokinetic data for CNS-5161 hydrochloride in humans is derived from a Phase I clinical trial involving intravenous administration to healthy male volunteers.[3][8] The pharmacokinetic profile of CNS-5161 was found to be best described by a two-compartment model.[1][3][8]

Quantitative Pharmacokinetic Data

The key pharmacokinetic parameters determined from the study in healthy volunteers are summarized in the table below.

| Parameter | Mean Value | Standard Deviation (s.d.) | Unit |

| Half-life (t½) | 2.95 | 0.75 | hours |

| Clearance (CL) | 106 | 17.8 | L/h |

| Volume of Distribution (Vd) | 296 | 69 | L |

Data from a study in healthy male volunteers following intravenous infusion.[1][3][8]

These parameters were reported to not be significantly affected by body weight.[1][3][8]

Bioavailability

Currently, there is no publicly available data on the oral bioavailability of CNS-5161 hydrochloride. The clinical studies conducted have utilized intravenous administration, which by definition results in 100% bioavailability.[3][8] Further research, including preclinical and clinical studies with oral formulations, would be necessary to determine the extent of oral absorption and first-pass metabolism.

Experimental Protocols

The following section details the methodology of a key Phase I clinical study that provides the foundation of our current understanding of CNS-5161's pharmacokinetics in humans.

Human Pharmacokinetic Study

Study Design: A randomized, double-blind, placebo-controlled, dose-escalation Phase I study was conducted in healthy male volunteers.[3][8] Participants were randomized to receive either CNS-5161 or a placebo.[3][8]

Dosing and Administration: The study involved eight dosage groups, with doses ranging from 30 µg to 2000 µg.[3][8] The drug was administered as a single intravenous infusion over a period of 15 minutes.[3][8]

Blood Sampling: Blood samples for pharmacokinetic analysis were collected at baseline and at multiple time points post-infusion to characterize the plasma concentration-time profile of CNS-5161.[4] In a subsequent study in patients with neuropathic pain, blood samples were taken at baseline, 10 minutes, 2, 6, 9, 12, and 24 hours after the start of the infusion.[4]

Analytical Method: Plasma concentrations of CNS-5161 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical assay.[4]

Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental or compartmental modeling approaches to determine the key pharmacokinetic parameters. A two-compartment model was found to best describe the data.[1][3][8]

Discussion and Future Directions

The available data indicate that intravenously administered CNS-5161 hydrochloride has a relatively short half-life and a large volume of distribution, suggesting extensive distribution into tissues. The clearance rate is also relatively high. These characteristics have implications for dosing frequency and the maintenance of therapeutic plasma concentrations.

A significant gap in the current knowledge is the lack of information on the oral bioavailability of CNS-5161. For the development of a more convenient and patient-friendly formulation for chronic conditions like neuropathic pain, an oral dosage form would be highly desirable. Therefore, future research should focus on:

-

Oral Bioavailability Studies: Preclinical studies in animal models followed by a Phase I clinical trial to determine the absolute oral bioavailability and the impact of food on absorption.

-

Metabolism and Excretion Studies: In-depth investigation of the metabolic pathways and excretion routes of CNS-5161 to understand potential drug-drug interactions and the influence of renal or hepatic impairment on its pharmacokinetics.

-

Population Pharmacokinetic Modeling: Integration of data from various studies to develop a population pharmacokinetic model that can help in identifying sources of variability in drug exposure and in optimizing dosing regimens for different patient populations.

Conclusion

CNS-5161 hydrochloride is a promising NMDA receptor antagonist with a pharmacokinetic profile characterized by a short half-life and extensive distribution following intravenous administration. While the initial clinical studies have provided valuable insights into its safety and pharmacokinetics, further research, particularly concerning its oral bioavailability and metabolic fate, is essential for its continued development as a potential therapeutic agent. The detailed experimental protocols and summarized data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute future investigations into this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. go.drugbank.com [go.drugbank.com]

In Vitro Binding Affinity of CNS-5161 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of CNS-5161 hydrochloride, a selective, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. The information presented herein is curated from preclinical research to support further investigation and drug development efforts.

Core Binding Affinity Data

CNS-5161 hydrochloride demonstrates high affinity and selectivity for the ion-channel binding site within the NMDA receptor complex. The binding is use-dependent, indicating a preferential interaction with the activated state of the receptor. A summary of the quantitative binding affinity data is presented below.

| Target | Ligand | Affinity (Ki) | Dissociation Constant (Kd) | Assay Conditions | Tissue Source | Reference |

| NMDA Receptor Ion Channel | CNS-5161 | 1.8 nM | Not Specified | Not Specified | [1] | |

| NMDA Receptor | [3H]CNS-5161 | < 4 nM | Increased specific binding in the presence of glutamate and glycine. Nonspecific binding determined with 100 µM MK-801. | Rat Brain Homogenates | [2][3] | |

| Phencyclidine Site (NMDA Receptor Ion Channel) | GE-179 (an 18F-labeled analog of CNS-5161) | 2.4 nM | Displacement of [3H]TCP. | Not Specified | [4] |

Experimental Protocols

The following section details the methodologies employed in the key in vitro binding experiments for CNS-5161 and its analogs.

Radioligand Binding Assay for [3H]CNS-5161

This protocol outlines the procedure used to determine the binding kinetics and affinity of [3H]CNS-5161 to the NMDA receptor in rat brain tissue.[2][3]

1. Tissue Preparation:

-

Whole rat brains are homogenized in a suitable buffer (e.g., Tris-HCl) at a specific pH.

-

The homogenate is then centrifuged to pellet the brain membranes.

-

The resulting pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.

2. Binding Assay:

-

The washed brain membranes are incubated with increasing concentrations of [3H]CNS-5161.

-

To determine use-dependency, parallel assays are conducted in the presence of NMDA receptor co-agonists, glutamate and glycine.

-

Nonspecific binding is determined in a parallel set of incubations containing a high concentration (100 µM) of a known NMDA receptor channel blocker, such as MK-801.[2][3]

3. Incubation and Termination:

-

The incubation is carried out at a controlled temperature and for a specific duration to reach equilibrium.

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Specific binding is calculated by subtracting the nonspecific binding from the total binding.

5. Data Analysis:

-

Saturation binding data are analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Visualizations

The following diagrams illustrate the experimental workflow for the in vitro binding assay and the signaling pathway of the NMDA receptor.

References

- 1. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

The Neuroprotective Potential of CNS-5161 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNS-5161 hydrochloride is a potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that has demonstrated significant neuroprotective effects in preclinical models of excitotoxicity and ischemic brain injury. By blocking the NMDA receptor ion channel, CNS-5161 mitigates the downstream cascade of neuronal damage initiated by excessive glutamate, a key pathological mechanism in various neurological disorders. This technical guide provides an in-depth review of the core preclinical and early clinical data on CNS-5161, with a focus on its neuroprotective properties. Detailed experimental methodologies, quantitative efficacy data, and a summary of its mechanism of action are presented to inform ongoing research and drug development efforts in the field of neuroprotection.

Introduction

Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a central mechanism in a wide range of acute and chronic neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a pivotal role in mediating excitotoxic neuronal injury.[1][2][3] Consequently, the development of NMDA receptor antagonists has been a major focus of neuroprotective drug discovery.

CNS-5161 hydrochloride, chemically known as N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine monohydrochloride, is a novel, selective, and high-affinity noncompetitive antagonist of the NMDA receptor.[4][5] It preferentially binds to the activated, open state of the NMDA receptor ion channel, thereby blocking the excessive influx of calcium ions that triggers downstream neurotoxic pathways.[4] Preclinical studies have highlighted the neuroprotective efficacy of CNS-5161 in various animal models, demonstrating its potential as a therapeutic agent for conditions associated with excitotoxic brain injury.[5] This document serves as a comprehensive technical guide, summarizing the key preclinical data, experimental protocols, and the mechanistic underpinnings of the neuroprotective effects of CNS-5161 hydrochloride.

Mechanism of Action: NMDA Receptor Blockade

CNS-5161 exerts its neuroprotective effects by acting as a noncompetitive antagonist at the NMDA receptor. It binds with high affinity to a site within the ion channel of the receptor, effectively blocking the channel in a use-dependent manner.[4] This means that CNS-5161 has a higher affinity for NMDA receptors that are in an activated or open state, which is more prevalent under excitotoxic conditions with excessive glutamate release.

The overactivation of NMDA receptors during pathological events like ischemia leads to a massive influx of Ca²⁺ into neurons. This calcium overload triggers a cascade of detrimental downstream events, including the activation of proteases (e.g., calpains), lipases, and nucleases, as well as the generation of reactive oxygen species. These processes ultimately lead to neuronal damage and apoptosis. By blocking the NMDA receptor ion channel, CNS-5161 prevents this pathological Ca²⁺ influx, thereby inhibiting the downstream neurotoxic cascade. A study in lambs demonstrated that CNS-5161 completely inhibited the expression of c-fos mRNA and c-FOS protein in hippocampal neurons following hypothermic circulatory arrest, providing evidence of its ability to modulate downstream nuclear events associated with neuronal stress and injury.

Quantitative Preclinical Efficacy Data

The neuroprotective effects of CNS-5161 have been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: In Vitro and In Vivo Potency of CNS-5161

| Parameter | Model System | Value | Reference |

| Kᵢ for [³H] MK-801 displacement | Rat brain synaptosomal membranes | 1.8 nM | [5] |

| ED₈₀ for NMDA excitotoxicity | Neonatal rat | 4 mg/kg (i.p.) | [5] |

Table 2: Neuroprotective Effects of CNS-5161 in a Rat Model of Focal Cerebral Ischemia

| Treatment Group | Dose | Reduction in Total Infarct Volume | Reduction in Cortical Infarct Volume | Reference |

| CNS-5161 | Dose 1 | 35% | 43% | [5] |

| CNS-5161 | Dose 2 | 42% | 50% | [5] |

| CNS-5161 | Dose 3 | 46% | 52% | [5] |

Table 3: Neuroprotective Effects of CNS-5161 in a Lamb Model of Hypothermic Circulatory Arrest

| Parameter | CNS-5161 Treatment (serum concentrations > 25 ng/ml) | Outcome | Reference |

| Neuronal Degeneration | Attenuated | - | [6] |

| Functional Outcome | Improved by 47% | - | [6] |

| c-fos mRNA and c-FOS protein expression | Completely inhibited | - | [6] |

Detailed Experimental Protocols

In Vitro [³H] MK-801 Binding Assay

-

Objective: To determine the binding affinity of CNS-5161 to the NMDA receptor ion channel.

-

Methodology:

-

Synaptosomal membrane preparations were obtained from rat brains.

-

Membranes were incubated with [³H] MK-801, a radiolabeled NMDA receptor channel blocker.

-

Increasing concentrations of unlabeled CNS-5161 were added to compete with [³H] MK-801 for binding.

-

After incubation, the membranes were washed to remove unbound radioligand.

-

The amount of bound [³H] MK-801 was quantified using liquid scintillation counting.

-

The Ki value was calculated from the IC₅₀ value (concentration of CNS-5161 that inhibits 50% of [³H] MK-801 binding) using the Cheng-Prusoff equation.[5]

-

Neonatal Rat Model of NMDA-Induced Excitotoxicity

-

Objective: To assess the in vivo efficacy of CNS-5161 in protecting against NMDA-induced neuronal death.

-

Methodology:

-

Neonatal rat pups were administered CNS-5161 via intraperitoneal (i.p.) injection at various doses.

-

Following drug administration, a unilateral intrastriatal injection of NMDA was performed to induce excitotoxic lesions.

-

After a specified survival period, the animals were euthanized, and their brains were processed for histological analysis.

-

The extent of neuronal damage (necrotic lesions) was quantified and compared between CNS-5161-treated and vehicle-treated animals.

-

The ED₈₀ (the dose required to produce 80% of the maximal protective effect) was determined.[5]

-

Rat Model of Focal Cerebral Ischemia

-

Objective: To evaluate the neuroprotective effects of CNS-5161 in a model of stroke.

-

Methodology:

-

Adult rats were subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia. This was achieved by inserting a filament into the internal carotid artery to block blood flow to the middle cerebral artery.

-

CNS-5161 or a vehicle was administered to the rats.

-

After a defined period of occlusion, the filament was withdrawn to allow for reperfusion.

-

Following a survival period (e.g., 24 or 48 hours), the animals were euthanized, and their brains were removed.

-

The brains were sectioned and stained with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).

-

The total and cortical infarct volumes were measured and compared between the CNS-5161-treated and vehicle-treated groups.[5]

-

Early Clinical Development and Safety Profile

CNS-5161 has undergone Phase I and Phase IIa clinical trials, primarily for the treatment of neuropathic pain.[4] While these trials were not designed to assess neuroprotective efficacy, they provide valuable information on the safety, tolerability, and pharmacokinetics of the compound in humans.

In a Phase I study in healthy volunteers, CNS-5161 was administered intravenously at escalating doses. The drug was generally well-tolerated, with the main dose-limiting side effect being a transient, dose-dependent increase in blood pressure.[1][3] Notably, psychomimetic effects, which are a common concern with NMDA receptor antagonists, were not observed.[1]

A Phase IIa proof-of-concept study in patients with chronic neuropathic pain also demonstrated that single infusions of CNS-5161 were reasonably well-tolerated at doses up to 500 µg.[7] The most common adverse events were hypertension, headache, and mild visual disturbances.[7]

Table 4: Summary of Early Phase Clinical Trials of CNS-5161

| Phase | Population | Primary Indication | Key Findings | Reference |

| Phase I | Healthy Volunteers | Safety and Tolerability | Well-tolerated; dose-dependent increase in blood pressure; no psychomimetic effects. | [1][3] |

| Phase IIa | Patients with Neuropathic Pain | Neuropathic Pain | Reasonably well-tolerated up to 500 µg; most common adverse events were hypertension, headache, and mild visual disturbances. | [7] |

Conclusion and Future Directions

CNS-5161 hydrochloride is a potent and selective noncompetitive NMDA receptor antagonist with a compelling preclinical profile of neuroprotection. Its efficacy in models of both excitotoxicity and focal cerebral ischemia, coupled with a manageable safety profile in early clinical trials, underscores its potential as a therapeutic candidate for acute neurological injuries where excitotoxicity plays a key role.

Future research should focus on further elucidating the downstream signaling pathways modulated by CNS-5161 to better understand its full spectrum of neuroprotective effects. Additionally, clinical trials specifically designed to evaluate its neuroprotective efficacy in relevant patient populations, such as those with acute ischemic stroke or traumatic brain injury, are warranted. The development of biomarkers to identify patients most likely to benefit from NMDA receptor antagonism could also enhance the clinical development path for CNS-5161 and similar compounds. The existing data provide a strong foundation for the continued investigation of CNS-5161 as a promising neuroprotective agent.

References

- 1. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trial.medpath.com [trial.medpath.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Neuroprotective, anesthetic, and cardiovascular effects of the NMDA antagonist, CNS 5161A, in isoflurane-anesthetized lambs - PubMed [pubmed.ncbi.nlm.nih.gov]

CNS-5161 Hydrochloride: A Technical Overview of its Analgesic Potential in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Existing treatments often provide inadequate pain relief and are associated with dose-limiting side effects. The N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and synaptic plasticity, has long been a target of interest for the development of novel analgesics for neuropathic pain. CNS-5161 hydrochloride is a potent and selective, noncompetitive NMDA receptor antagonist that has been investigated for its analgesic properties in this context. This technical guide provides a comprehensive overview of the available preclinical and clinical data on CNS-5161, with a focus on its mechanism of action, experimental evaluation, and potential as a therapeutic agent for neuropathic pain.

Mechanism of Action

CNS-5161 hydrochloride exerts its pharmacological effects by acting as a noncompetitive antagonist at the NMDA receptor.[1][2] It binds with high affinity to the PCP-binding site within the ion channel of the NMDA receptor complex.[1] This action blocks the influx of calcium ions that is triggered by the binding of the neurotransmitter glutamate, thereby attenuating the downstream signaling cascades associated with pain transmission and central sensitization. The development and persistence of neuropathic pain are thought to be heavily influenced by the excessive activation of NMDA receptors in the spinal cord and brain. By blocking these receptors, CNS-5161 is hypothesized to dampen the hyperexcitability of neurons involved in pain signaling.

Below is a diagram illustrating the proposed mechanism of action of CNS-5161 hydrochloride.

References

Preclinical Profile of CNS-5161 Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction

CNS-5161 hydrochloride, chemically identified as N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine monohydrochloride, is a novel small molecule that has been investigated for its potential therapeutic applications in neurological disorders. This technical guide provides a comprehensive overview of the available preclinical data on CNS-5161 hydrochloride, with a focus on its pharmacodynamics and in vivo efficacy. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and translational medicine.

Pharmacodynamics: Mechanism of Action and Receptor Binding

CNS-5161 hydrochloride is a selective, noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its mechanism of action involves a direct interaction with the ion channel pore of the NMDA receptor, thereby blocking the influx of calcium ions that is triggered by the binding of glutamate and a co-agonist (glycine or D-serine). This action is "use-dependent," meaning that the antagonist binds more readily to NMDA receptors that are in an activated or open state.[2]

The binding affinity of CNS-5161 for the NMDA receptor has been characterized in vitro using radioligand binding assays.

In Vitro Binding Affinity of CNS-5161

| Radioligand | Preparation | Test Compound | Ki (nM) | Reference |

| [3H]MK-801 | Rat brain synaptosomal membranes | CNS-5161 hydrochloride | 1.8 | [1] |

| [3H]CNS-5161 | Rat brain homogenates | CNS-5161 hydrochloride | < 4 (Kd) | [2] |

Table 1: In Vitro Receptor Binding Affinity of CNS-5161 Hydrochloride. Ki represents the inhibitory constant, and Kd represents the dissociation constant.

Mechanism of Action of CNS-5161 Hydrochloride at the NMDA Receptor.

In Vivo Preclinical Efficacy

The neuroprotective and anticonvulsant effects of CNS-5161 hydrochloride have been evaluated in rodent models. The available data demonstrates efficacy in models of NMDA-induced excitotoxicity and audiogenic seizures.

Summary of In Vivo Efficacy Studies

| Animal Model | Species/Strain | Endpoint | Dose (i.p.) | Effect | Reference |

| NMDA-induced Excitotoxicity | Neonatal Rat | Neuroprotection | 4 mg/kg | ED80 | [1] |

| Audiogenic Seizures | DBA/2 Mice | Seizure Inhibition | 4 mg/kg | 91% inhibition | [1] |

Table 2: In Vivo Preclinical Efficacy of CNS-5161 Hydrochloride. ED80 represents the dose required to achieve 80% of the maximum effect.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on CNS-5161 hydrochloride are not fully available in the public domain. The following sections provide the available information and representative methodologies for the key experiments.

In Vitro NMDA Receptor Binding Assay

Specific Information for CNS-5161: The binding affinity of CNS-5161 was determined by its ability to displace [3H]MK-801 from synaptosomal membrane preparations from rat brain.[1] In a separate study, [3H]CNS-5161 was used as the radioligand with rat brain homogenates, and non-specific binding was determined using 100 µM MK-801.[2]

Representative Protocol for [3H]MK-801 Binding Assay:

-

Tissue Preparation: Whole rat forebrains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subjected to centrifugation to isolate synaptosomal membranes. The final pellet is resuspended in the assay buffer.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of [3H]MK-801 (e.g., 1-5 nM) and varying concentrations of the test compound (CNS-5161). The incubation is carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NMDA receptor channel blocker (e.g., 10 µM MK-801). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis, and the Ki is calculated using the Cheng-Prusoff equation.

In Vivo Models of Efficacy

Neonatal Rat Model of NMDA-Induced Excitotoxicity

Specific Information for CNS-5161: CNS-5161 was administered intraperitoneally (i.p.) to neonatal rats and demonstrated protection against the necrotic effects of exogenously administered N-methyl-D-aspartate with an ED80 of 4 mg/kg.[1]

Representative Protocol:

-

Animals: Neonatal rat pups (e.g., postnatal day 7) are used.

-

Procedure: Pups are administered the test compound (CNS-5161) or vehicle via i.p. injection at various doses. After a predetermined time (e.g., 30-60 minutes), a unilateral intracerebral injection of a convulsive dose of NMDA (e.g., 10-25 nmol) is administered into the striatum or cortex.

-

Assessment of Neuroprotection: After a survival period (e.g., 24-48 hours), the animals are euthanized, and their brains are processed for histological analysis (e.g., Nissl staining or TUNEL staining) to assess the extent of neuronal damage. The volume of the lesion is quantified and compared between the treated and vehicle groups.

Audiogenic Seizure Model in DBA/2 Mice

Specific Information for CNS-5161: CNS-5161 administered i.p. at a dose of 4 mg/kg resulted in a 91% inhibition of audiogenic seizures in DBA/2 mice.[1]

Representative Protocol:

-

Animals: Young adult DBA/2 mice, which are genetically susceptible to sound-induced seizures, are used (typically between 21 and 28 days of age).[3]

-

Procedure: Mice are administered the test compound (CNS-5161) or vehicle via i.p. injection. At the time of expected peak effect, each mouse is individually placed in a sound-attenuating chamber.

-

Auditory Stimulus: The mice are exposed to a high-intensity auditory stimulus (e.g., 110-120 dB) at a specific frequency (e.g., 10-20 kHz) for a fixed duration (e.g., 60 seconds).

-

Seizure Assessment: The behavioral response of each mouse is observed and scored based on the severity of the seizure, which typically progresses from wild running to clonic and tonic-clonic seizures. The incidence and severity of seizures are compared between the treated and vehicle groups.

Representative Experimental Workflow for the Audiogenic Seizure Model.

Preclinical Pharmacokinetics and Toxicology

A comprehensive search of the publicly available scientific literature did not yield any dedicated preclinical studies on the absorption, distribution, metabolism, and excretion (ADME) or the toxicology of CNS-5161 hydrochloride in animal models. The only available pharmacokinetic data comes from a Phase I human study, which is outside the scope of this preclinical guide.[1] The absence of preclinical ADME and toxicology data represents a significant gap in the overall preclinical profile of this compound.

Conclusion

CNS-5161 hydrochloride is a potent, noncompetitive NMDA receptor antagonist with demonstrated in vitro binding affinity and in vivo efficacy in preclinical models of excitotoxicity and seizures. While the foundational pharmacodynamic data are available, a complete preclinical profile is hampered by the lack of detailed experimental protocols and the absence of publicly available data on its pharmacokinetics and toxicology in animal models. Further investigation into these areas would be essential for a comprehensive understanding of the therapeutic potential and safety profile of CNS-5161 hydrochloride.

References

- 1. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of CNS-5161 Hydrochloride in Rats

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the in vivo administration of CNS-5161 hydrochloride to rats, a potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] The document outlines protocols for both intravenous and intraperitoneal routes of administration, based on established preclinical studies demonstrating its neuroprotective effects.[1] Included are comprehensive data tables summarizing dosages and corresponding physiological outcomes, detailed experimental methodologies, and diagrams illustrating the experimental workflow and the compound's mechanism of action within the NMDA receptor signaling pathway. This guide is intended to assist researchers in designing and executing in vivo studies to evaluate the therapeutic potential of CNS-5161 hydrochloride in various neurological disorder models.

Introduction

CNS-5161 hydrochloride, with the chemical name N-(2-chloro-5-(methylmercapto) phenyl)-N′-(3-(methylmercapto) phenyl)-N′-methylguanidine monohydrochloride, is a novel and selective noncompetitive antagonist of the NMDA subtype of glutamate receptors.[1] It interacts with the NMDA receptor/ion channel site, leading to a blockade of glutamate's actions.[2][3] Preclinical research has highlighted its potential therapeutic applications, demonstrating neuroprotective effects in models of focal cerebral ischemia and NMDA-induced excitotoxicity in rats.[1] This document provides detailed protocols for administering CNS-5161 hydrochloride in rats to facilitate further investigation into its pharmacological properties.

Data Presentation

The following tables summarize quantitative data from in vivo studies of CNS-5161 hydrochloride in rats.

Table 1: Intravenous Administration of CNS-5161 in a Rat Model of Focal Cerebral Ischemia

| Bolus Dose (mg/kg) | Infusion Rate (mg/kg/h) for 3 hours | Total Dose (mg/kg) | Reduction in Total Infarct Volume | Reduction in Cortical Infarct Volume | Mean Plasma Concentration at end of infusion (ng/mL) |

| 0.275 | 0.2 | 0.88 | 35% | 43% | 9.7 ± 0.9 |

| 0.55 | 0.4 | 1.75 | 42% | 50% | 19.6 ± 1.2 |

| 1.1 | 0.8 | 3.5 | 46% | 52% | Not Reported |

Data from a study in adult male Sprague-Dawley rats undergoing middle cerebral artery occlusion (MCAO). Dosing commenced 10 minutes after MCAO.[1]

Table 2: Intraperitoneal Administration of CNS-5161 in a Neonatal Rat Model of NMDA Excitotoxicity

| Route of Administration | Dose (mg/kg) | Outcome |

| Intraperitoneal (i.p.) | 4 | ED80 for protection against necrotic effects of exogenous NMDA |

ED80: The dose required to achieve 80% of the maximum effect.[1]

Experimental Protocols

Protocol 1: Intravenous Administration for Neuroprotection in a Rat Model of Focal Cerebral Ischemia

This protocol is adapted from studies investigating the neuroprotective effects of CNS-5161 in adult rats subjected to middle cerebral artery occlusion (MCAO).[1]

Materials:

-

CNS-5161 hydrochloride

-

Vehicle: 0.3 M mannitol solution

-

Sterile saline for injection

-

Adult male Sprague-Dawley rats

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for MCAO

-

Infusion pump and catheters

Procedure:

-

Animal Model: Induce focal cerebral ischemia in anesthetized adult male Sprague-Dawley rats using the intraluminal suture middle cerebral artery occlusion (MCAO) technique.

-

Drug Preparation: Prepare the CNS-5161 hydrochloride solution by dissolving it in the 0.3 M mannitol vehicle to the desired concentrations for the bolus and infusion doses.

-

Administration:

-

Ten minutes following the MCAO, administer an intravenous (i.v.) bolus dose of CNS-5161 (e.g., 0.275, 0.55, or 1.1 mg/kg).

-

Immediately following the bolus, commence a 3-hour i.v. infusion of CNS-5161 at the corresponding rate (e.g., 0.2, 0.4, or 0.8 mg/kg/h).

-

-

Monitoring:

-

Throughout the procedure and recovery, monitor physiological parameters such as mean arterial blood pressure and heart rate.

-

Observe animals for any behavioral changes upon recovery from anesthesia. Dose-dependent excitation and impaired locomotor coordination have been reported.[1]

-

-

Outcome Assessment: At a predetermined endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the animals and process the brains for infarct volume analysis using histological staining (e.g., TTC staining).

Protocol 2: Intraperitoneal Administration for Neuroprotection in a Neonatal Rat Model of NMDA Excitotoxicity

This protocol is based on a study evaluating the efficacy of CNS-5161 in protecting against NMDA-induced neuronal death in neonatal rats.[1]

Materials:

-

CNS-5161 hydrochloride

-

Sterile saline for injection (or other appropriate vehicle)

-

Neonatal rats

-

N-methyl-D-aspartate (NMDA) solution

-

Syringes and needles for injection

Procedure:

-

Animal Model: Utilize neonatal rats as the in vivo model.

-

Drug Preparation: Dissolve CNS-5161 hydrochloride in sterile saline to achieve the desired final concentration for a 4 mg/kg dose.

-

Administration:

-

Administer CNS-5161 hydrochloride via intraperitoneal (i.p.) injection at a dose of 4 mg/kg.

-

At a timepoint relative to the CNS-5161 administration (as determined by the specific study design), administer NMDA to induce excitotoxicity.

-

-

Outcome Assessment: After a specified survival period, sacrifice the pups and process the brain tissue to assess the extent of neuronal necrosis, comparing the CNS-5161 treated group to a vehicle-treated control group.

Mandatory Visualizations

Signaling Pathway of CNS-5161 Hydrochloride

Caption: Mechanism of action of CNS-5161 as a noncompetitive NMDA receptor antagonist.

Experimental Workflow for In Vivo Administration

Caption: General experimental workflow for in vivo studies of CNS-5161 in rats.

References

Application Notes and Protocols for Electrophysiological Characterization of CNS-5161 Hydrochloride using Patch Clamp Technique

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNS-5161 hydrochloride is a potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It acts as an open-channel blocker, binding within the ion channel pore to prevent the influx of cations.[1][2] This mechanism of action makes it a valuable tool for studying the physiological and pathological roles of NMDA receptors and a potential therapeutic agent for neurological disorders involving excessive NMDA receptor activation.

Data Presentation

The following tables are presented as templates to guide the presentation of quantitative data obtained from patch clamp experiments with CNS-5161 hydrochloride. Representative data for a hypothetical open-channel NMDA receptor antagonist are included for illustrative purposes.

Table 1: Potency of CNS-5161 Hydrochloride on NMDA Receptor-Mediated Currents

| Parameter | Value | Cell Type | Holding Potential | Agonists |

| IC50 | [Insert Experimental Value] | Primary Neurons / HEK293 cells expressing NMDA receptors | -70 mV | 100 µM NMDA + 10 µM Glycine |

| Ki (binding assay) | 1.8 nM[1] | Rat brain synaptosomal membranes | N/A | [3H]MK-801 |

| Hill Slope | [Insert Experimental Value] | Primary Neurons / HEK293 cells expressing NMDA receptors | -70 mV | 100 µM NMDA + 10 µM Glycine |

Table 2: Voltage-Dependency of CNS-5161 Hydrochloride Block

| Membrane Potential | % Inhibition (at IC50 concentration) |

| -90 mV | [Insert Experimental Value] |

| -70 mV | [Insert Experimental Value] |

| -50 mV | [Insert Experimental Value] |

| -30 mV | [Insert Experimental Value] |

| +30 mV | [Insert Experimental Value] |

| +50 mV | [Insert Experimental Value] |

Table 3: Kinetics of NMDA Receptor Current Block by CNS-5161 Hydrochloride

| Parameter | Time Constant (τ) |

| Onset of Block (τon) | [Insert Experimental Value] |

| Offset of Block (τoff) | [Insert Experimental Value] |

Experimental Protocols

This section details the methodology for characterizing the effects of CNS-5161 hydrochloride on NMDA receptors using the whole-cell patch clamp technique in cultured neurons or a heterologous expression system (e.g., HEK293 cells).

Cell Culture and Preparation

-

Primary Neuronal Culture:

-

Isolate cortical or hippocampal neurons from embryonic day 18 (E18) rat pups.

-

Plate dissociated neurons on poly-D-lysine-coated glass coverslips at a suitable density.

-

Maintain cultures in a humidified incubator at 37°C and 5% CO2 for 7-14 days to allow for the maturation of NMDA receptors.

-

-

Heterologous Expression System (HEK293 cells):

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Co-transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B) and a marker gene (e.g., GFP) using a suitable transfection reagent.

-

Record from transfected cells 24-48 hours post-transfection.

-

Solutions and Reagents

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate NMDA receptor currents, this solution should be nominally Mg2+-free and supplemented with an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABAA receptor antagonist (e.g., 10 µM bicuculline).

-

Internal Solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.

-

Agonist Solution: External solution containing 100 µM NMDA and 10 µM glycine.

-

CNS-5161 Hydrochloride Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO. Dilute to final concentrations in the agonist solution.

Electrophysiological Recording

-

Apparatus: Use a standard patch clamp setup including an amplifier, micromanipulator, perfusion system, and data acquisition software.

-

Pipettes: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

-

Whole-Cell Configuration:

-

Transfer a coverslip with cultured cells to the recording chamber and perfuse with external solution.

-

Approach a target cell with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.

-

Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential of -70 mV.

-

Record membrane currents at a sampling rate of 10 kHz and filter at 2 kHz.

-

Experimental Procedures

-

Obtain a stable whole-cell recording.

-

Apply the agonist solution to elicit a stable baseline NMDA receptor-mediated inward current.

-

Co-apply the agonist solution with increasing concentrations of CNS-5161 hydrochloride (e.g., 0.1 nM to 10 µM).

-

Record the steady-state inhibition of the NMDA current at each concentration.

-

Wash out the drug to ensure reversibility.

-

Plot the percentage of inhibition against the logarithm of the CNS-5161 concentration and fit the data with a Hill equation to determine the IC50.

-

Elicit NMDA currents in the absence and presence of a fixed concentration of CNS-5161 (e.g., the IC50 value).

-

Apply a series of voltage steps (e.g., from -90 mV to +50 mV in 20 mV increments) or a voltage ramp to elicit currents at different membrane potentials.

-

Construct current-voltage (I-V) relationship plots in the absence and presence of the drug.

-

Calculate the percentage of inhibition at each membrane potential to determine the voltage-dependency of the block.

-

At a holding potential of -70 mV, rapidly switch the perfusion from the agonist solution to the agonist solution containing CNS-5161.

-

Fit the onset of the current block with a single exponential function to determine the on-rate (τon).

-

Rapidly switch the perfusion back to the agonist-only solution.

-

Fit the recovery from block with a single exponential function to determine the off-rate (τoff).

Visualizations

Caption: NMDA Receptor signaling pathway and mechanism of action for CNS-5161.

Caption: Experimental workflow for CNS-5161 electrophysiological characterization.

References

Application Notes and Protocols for In Vitro Efficacy Testing of CNS-5161 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNS-5161 hydrochloride is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It interacts with the ion channel pore of the receptor, thereby blocking the influx of calcium ions that is triggered by the binding of glutamate and a co-agonist (glycine or D-serine).[1][3] The over-activation of NMDA receptors is implicated in a variety of neurological disorders, including neuropathic pain, stroke, and traumatic brain injury, making NMDA receptor antagonists like CNS-5161 a subject of significant research interest.[4][5]

These application notes provide detailed protocols for three key in vitro assays to characterize the efficacy of CNS-5161 hydrochloride: a radioligand binding assay, a whole-cell patch-clamp electrophysiology assay, and a calcium imaging assay.

Mechanism of Action: Noncompetitive Antagonism of the NMDA Receptor

CNS-5161 acts as a noncompetitive antagonist by binding to a site within the ion channel of the NMDA receptor. This mechanism is use-dependent, meaning the antagonist has a higher affinity for the open or activated state of the channel. The binding of CNS-5161 physically obstructs the flow of ions, primarily Ca²⁺ and Na⁺, into the neuron, thus preventing the downstream signaling cascades associated with NMDA receptor activation.

References

- 1. researchgate.net [researchgate.net]

- 2. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: CNS-5161 Hydrochloride in Animal Models of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from nerve injury or disease, presents a significant therapeutic challenge. A key mechanism implicated in the development and maintenance of neuropathic pain is central sensitization, which is largely mediated by the over-activation of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[1][2] CNS-5161 hydrochloride is a potent and selective noncompetitive NMDA receptor antagonist that has shown promise in preclinical and clinical studies for the management of neuropathic pain.[3][4] Unlike other NMDA antagonists, CNS-5161 exhibits a favorable profile with a reduced incidence of psychotropic side-effects at therapeutic doses.[3]

These application notes provide a comprehensive overview of the use of CNS-5161 hydrochloride in established animal models of neuropathic pain. The following protocols and data are intended to guide researchers in designing and conducting preclinical studies to evaluate the analgesic efficacy of CNS-5161 and similar compounds.

Mechanism of Action

CNS-5161 hydrochloride exerts its analgesic effects by binding to the ion channel of the NMDA receptor, thereby producing a noncompetitive blockade of glutamate's actions.[3][4] In neuropathic pain states, peripheral nerve injury leads to excessive glutamate release in the dorsal horn of the spinal cord. This sustained glutamatergic activity results in the over-activation of NMDA receptors, leading to an influx of calcium ions (Ca2+) into postsynaptic neurons. The subsequent activation of intracellular signaling cascades contributes to central sensitization, a state of neuronal hyperexcitability that manifests as allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain from painful stimuli). By blocking the NMDA receptor ion channel, CNS-5161 hydrochloride can mitigate this cascade, thereby reducing neuronal hyperexcitability and alleviating pain hypersensitivity.

Quantitative Data Summary

The following tables summarize the available quantitative data for CNS-5161 hydrochloride from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetics of CNS-5161 in Rats

| Dose (mg/kg) | Route of Administration | Mean Plasma Concentration (ng/mL) | Time Point | Reference |

| 0.88 | Intravenous | 9.7 ± 0.9 | End of infusion | [4] |

| 1.75 | Intravenous | 19.6 ± 1.2 | End of infusion | [4] |

Table 2: Preclinical Efficacy of CNS-5161 in a Rat Model of NMDA Excitotoxicity

| Parameter | Dose (mg/kg) | Route of Administration | Effect | Reference |

| ED₈₀ | 4 | Intraperitoneal | Protection against necrotic effects of exogenous NMDA | [4] |

Table 3: Human Pharmacokinetics and Safety of CNS-5161 HCl in Patients with Neuropathic Pain

| Dose (µg) | Route of Administration | Key Findings | Adverse Events | Reference |

| 125 | Intravenous Infusion | No significant analgesic effect | - | [3] |

| 250 | Intravenous Infusion | No significant analgesic effect | Headache, mild visual disturbances, increased blood pressure | [3] |

| 500 | Intravenous Infusion | Indications of analgesic activity, particularly in diabetic neuropathy | Hypertension, headache, mild visual disorders | [3][5] |

Experimental Protocols

Detailed methodologies for establishing animal models of neuropathic pain and assessing the analgesic effects of CNS-5161 hydrochloride are provided below.

Animal Models of Neuropathic Pain

1. Chronic Constriction Injury (CCI) Model

The CCI model is a widely used model of neuropathic pain that mimics chronic nerve compression.

-

Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Procedure:

-

Make a small incision on the lateral surface of the mid-thigh of one hind limb to expose the common sciatic nerve.

-

Carefully dissect the nerve from the surrounding connective tissue.

-

Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature.

-

The ligatures should be tied just tightly enough to cause a slight constriction of the nerve without arresting epineural blood flow.

-

Close the muscle and skin layers with sutures.

-

-

Sham Control: Perform the same surgical procedure, including exposure of the sciatic nerve, but do not apply the ligatures.

-